molecular formula C4H4BrClN4 B1442700 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine CAS No. 850421-08-8

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine

Cat. No. B1442700
Key on ui cas rn: 850421-08-8
M. Wt: 223.46 g/mol
InChI Key: LDSVTELDHUQWGO-UHFFFAOYSA-N
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Patent
US07709473B2

Procedure details

To a solution of 512 mg of the product of Step B in EtOH (8.0 mL) was added concentrated HCl (1.0 mL) and the mixture was heated at reflux. After four h, the reaction was concentrated to dryness and the residue was dissolved in water and the pH adjusted to 8 with sat. sodium bicarbonate solution. The mixture was extracted with EtOAc (2×) and the organic extracts were dried over magnesium sulfate, filtered, and concentrated to provide (5-bromo-3-chloro-pyrazin-2-yl)-hydrazine as a light yellow solid. MS (M+H+)=224.2.
Quantity
512 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([Cl:16])[C:5]([NH:8][NH:9]C(=O)C(F)(F)F)=[N:6][CH:7]=1.Cl>CCO>[Br:1][C:2]1[N:3]=[C:4]([Cl:16])[C:5]([NH:8][NH2:9])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
512 mg
Type
reactant
Smiles
BrC=1N=C(C(=NC1)NNC(C(F)(F)F)=O)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
8 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
After four h, the reaction was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C(=NC1)NN)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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